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N-(3-butoxypropyl)-3,3-diphenylpropanamide
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Overview
Description
N-(3-butoxypropyl)-3,3-diphenylpropanamide is an organic compound characterized by its unique structure, which includes a butoxypropyl chain and a diphenylpropanamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-butoxypropyl)-3,3-diphenylpropanamide typically involves the reaction of 3,3-diphenylpropanoic acid with 3-butoxypropylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using industrial-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-butoxypropyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The butoxypropyl chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the butoxypropyl chain.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-(3-butoxypropyl)-3,3-diphenylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential interactions with biological molecules make it a candidate for drug development and biochemical studies.
Industry: The compound’s properties may be exploited in the development of new materials with specific characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(3-butoxypropyl)-3,3-diphenylpropanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The butoxypropyl chain and diphenylpropanamide core may facilitate binding to specific sites, influencing biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(3-butoxypropyl)-2-iodobenzamide: This compound has a similar butoxypropyl chain but differs in the core structure, which includes an iodinated benzamide.
N-(3-butoxypropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide: This compound features a butoxypropyl chain and a fluorobenzoyl-piperidine core.
Uniqueness
N-(3-butoxypropyl)-3,3-diphenylpropanamide is unique due to its specific combination of a butoxypropyl chain and a diphenylpropanamide core. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
IUPAC Name |
N-(3-butoxypropyl)-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-2-3-16-25-17-10-15-23-22(24)18-21(19-11-6-4-7-12-19)20-13-8-5-9-14-20/h4-9,11-14,21H,2-3,10,15-18H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTWWLPWBHWBNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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